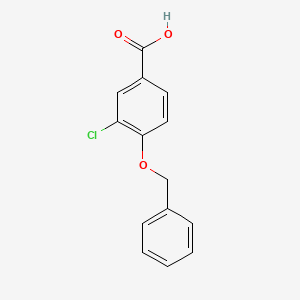

4-(Benzyloxy)-3-chlorobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUAYIQAPMFLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308861 | |

| Record name | NSC210282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106931-79-7 | |

| Record name | NSC210282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Benzyloxy 3 Chlorobenzoic Acid

Established Synthetic Routes to 4-(Benzyloxy)-3-chlorobenzoic Acid

The preparation of this compound is primarily achieved through a multi-step process that involves the protection of a hydroxyl group as a benzyl (B1604629) ether, followed by the manipulation of a carboxylic acid or its ester form.

Synthesis via Etherification and Hydrolysis of Esters

A common and effective method for synthesizing this compound involves the etherification of a 4-hydroxybenzoic acid derivative, followed by the hydrolysis of an ester group. One documented synthesis begins with 4-hydroxy-3-chlorobenzoic acid. prepchem.com This starting material is dissolved in a mixed solvent system of methanol (B129727) and tetrahydrofuran (B95107), and a solution of sodium hydroxide (B78521) is added. prepchem.com The subsequent addition of benzyl chloride and refluxing of the mixture results in the formation of the benzyl ether. prepchem.com

Following the etherification, an additional amount of sodium hydroxide is introduced, and the mixture is refluxed again to facilitate the hydrolysis of the ester (if the starting material was an ester) or to ensure the complete reaction of the carboxylic acid. prepchem.com The reaction mixture is then acidified with hydrochloric acid, causing the desired product, this compound, to precipitate. prepchem.com The crude product is then purified through a series of washing steps with water, methanol, and n-pentane, followed by recrystallization from a benzene (B151609) and tetrahydrofuran mixture to yield the pure compound. prepchem.com

This synthetic approach can be adapted, for instance, by starting with an ester of 4-hydroxy-3-chlorobenzoic acid. The initial etherification step would proceed similarly, and the final step would involve the saponification (base-catalyzed hydrolysis) of the ester to the carboxylic acid. The use of benzyl esters as a protecting group for carboxylic acids is a well-established strategy in organic synthesis. organic-chemistry.org These esters are generally stable but can be cleaved under specific conditions to regenerate the carboxylic acid. organic-chemistry.org

Precursor Compounds and Starting Materials in Synthesis

The primary precursor for the synthesis of this compound is 4-hydroxy-3-chlorobenzoic acid or its corresponding esters. prepchem.com This compound provides the essential chloro-substituted benzoic acid framework. The other key reagent is benzyl chloride , which serves as the source of the benzyloxy group that protects the phenolic hydroxyl group. prepchem.com

Other relevant starting materials and reagents used in the synthesis include:

Sodium hydroxide (NaOH): A strong base used to deprotonate the phenolic hydroxyl group, facilitating the etherification reaction, and also for the hydrolysis of the ester. prepchem.com

Methanol (CH₃OH) and Tetrahydrofuran (THF): Used as a solvent system to dissolve the reactants. prepchem.com

Hydrochloric acid (HCl): Used to acidify the reaction mixture and precipitate the final product. prepchem.com

Benzene and n-pentane: Used in the purification and recrystallization process. prepchem.com

The selection of these starting materials is critical for the efficiency and success of the synthesis. The purity of the precursors directly impacts the purity of the final product.

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound provides a versatile platform for the synthesis of a wide range of analogues and derivatives. These modifications are often pursued to explore their potential applications, particularly in medicinal chemistry.

Preparation of Benzoic Acid Hydrazide Derivatives

A significant class of derivatives prepared from this compound are the benzoic acid hydrazides. These compounds are synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a hydrazine (B178648) derivative.

To prepare the acid chloride, this compound is treated with thionyl chloride (SOCl₂) and refluxed. prepchem.com After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield 4-(benzyloxy)-3-chlorobenzoyl chloride. prepchem.com This acid chloride can then be reacted with hydrazine hydrate (B1144303) or a substituted hydrazine to form the corresponding benzoic acid hydrazide. nih.govgoogle.com

The synthesis of hydrazide derivatives is a common strategy in drug discovery. nih.govchemmethod.com For example, various 4-benzamidobenzoic acid hydrazide derivatives have been synthesized and evaluated as potential soluble epoxide hydrolase inhibitors. nih.gov The general synthetic route involves the esterification of the corresponding acid, followed by treatment with hydrazine hydrate. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| This compound | Thionyl chloride | 4-(Benzyloxy)-3-chlorobenzoyl chloride | prepchem.com |

| 4-(Benzyloxy)-3-chlorobenzoyl chloride | Hydrazine hydrate | This compound hydrazide | nih.govgoogle.com |

| 4-Aminobenzoic acid | Benzoyl chlorides, Hydrazine hydrate | 4-Benzamidobenzoic acid hydrazides | nih.gov |

| Ethyl p-hydroxybenzoate | Hydrazine hydrate | 4-Hydroxybenzoic acid hydrazide | chemmethod.com |

Functionalization Strategies for Aryl Ring and Benzyloxy Moiety

Further diversification of this compound derivatives can be achieved by modifying the aryl ring and the benzyloxy moiety.

Aryl Ring Functionalization: The benzene ring of the benzoic acid can be further functionalized through various aromatic substitution reactions. While the existing chlorine atom directs incoming electrophiles, nucleophilic aromatic substitution can also be employed to replace the chlorine atom with other functional groups.

Benzyloxy Moiety Modification: The benzyloxy group can also be a target for chemical modification. For instance, the benzyl group can be deprotected (removed) to reveal the phenolic hydroxyl group, which can then be used for further reactions. Alternatively, substitutions can be made on the phenyl ring of the benzyloxy group to introduce additional functionality. Research has shown that the presence and position of a benzyloxy group on an aryl ring can significantly influence the biological activity of a molecule. nih.gov For example, in a study on chalcone (B49325) derivatives, the para-position of the benzyloxy group on the B-ring resulted in higher inhibitory activity against monoamine oxidase B (hMAO-B). nih.gov

Strategies for functionalizing aromatic rings are continually being developed. For example, a carbene-initiated nih.govchemmethod.com-rearrangement has been reported for the para-selective functionalization of benzene rings. nih.gov

Derivatization for Pharmacological Exploration

The derivatization of this compound is a key strategy in the exploration of new pharmacologically active compounds. By systematically modifying its structure, researchers can investigate the structure-activity relationships (SAR) and optimize the compound's properties for a specific biological target.

The carboxylic acid group is a common site for derivatization. It can be converted into esters, amides, and hydrazides to modulate the compound's polarity, solubility, and ability to interact with biological macromolecules. nih.govnih.gov For example, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives from benzoic acid hydrazides is a known approach to generate compounds with potential antimicrobial and antitumor activities. nih.gov

The benzyloxy group is often incorporated into drug candidates to enhance their interaction with hydrophobic pockets in proteins. The chlorine substituent can also play a crucial role in the compound's biological activity by influencing its electronic properties and metabolic stability.

Advanced Synthetic Methodologies and Reaction Optimization

The preparation of this compound typically begins with the benzylation of 4-hydroxy-3-chlorobenzoic acid. A common laboratory-scale synthesis involves dissolving 4-hydroxy-3-chlorobenzoic acid in a mixture of methanol and tetrahydrofuran. prepchem.com Sodium hydroxide is added, followed by benzyl chloride, and the mixture is refluxed. prepchem.com After an initial reflux period, more sodium hydroxide is introduced, and the reflux continues. prepchem.com The final product is obtained after acidification, filtration, and recrystallization. prepchem.com

Modern Catalytic Approaches in Benzyloxybenzoic Acid Synthesis

Modern synthetic strategies are increasingly focusing on catalytic methods to improve efficiency and selectivity. While specific catalytic syntheses for this compound are not extensively detailed in the provided results, related transformations offer insights. For instance, copper-catalyzed cross-coupling reactions are effective for the amination of 2-chlorobenzoic acids, suggesting the potential for similar catalytic systems in the synthesis of benzyloxybenzoic acid derivatives. researchgate.net These methods can offer advantages in terms of reaction conditions and substrate scope. researchgate.net

Furthermore, the synthesis of related biaryl compounds often employs palladium-catalyzed Suzuki-Miyaura coupling, highlighting the importance of catalysis in constructing complex molecular frameworks. The choice of catalyst, whether palladium-based or copper-based, can significantly impact regioselectivity, scalability, and cost.

Stereo- and Regioselective Synthetic Protocols

Stereoselectivity and regioselectivity are crucial in organic synthesis for obtaining the desired isomer. In the context of this compound, the primary regioselective challenge lies in the initial benzylation of 4-hydroxy-3-chlorobenzoic acid to ensure the benzyl group is introduced at the hydroxyl position.

For more complex molecules derived from this acid, stereoselective methods become paramount. For example, the synthesis of aminocyclooctanetriol derivatives utilizes stereospecific reactions, such as epoxidation with m-chloroperbenzoic acid and subsequent ring-opening, to control the spatial arrangement of functional groups. beilstein-journals.org While not directly applied to this compound itself, these principles of controlling stereochemistry are fundamental in the broader field of organic synthesis.

Scalable Synthetic Processes and Green Chemistry Considerations

Transitioning from laboratory-scale synthesis to industrial production requires scalable and environmentally friendly processes. Green chemistry principles aim to minimize waste, use less hazardous substances, and improve energy efficiency. wjpmr.com

For compounds like this compound, scalable synthesis could involve adopting continuous-flow chemistry. This approach can enhance efficiency, for example, by using tubular reactors for reactions like acyl chloride formation. Purification techniques also need to be scalable, with recrystallization being a preferred method for achieving high purity on a large scale.

Green chemistry also emphasizes the use of renewable feedstocks. rsc.org Research into utilizing lignin-based benzoic acid derivatives for the synthesis of active pharmaceutical ingredients (APIs) represents a move towards more sustainable chemical production. rsc.org High-pressure (barochemistry) is another emerging green chemistry tool that can be applied to organic synthesis, offering a non-traditional activation method suitable for industrial production. rsc.org

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is essential for optimizing synthetic routes and predicting product outcomes.

Role of Reaction Conditions and Reagents on Product Formation

The formation of this compound and its derivatives is highly dependent on the specific reaction conditions and reagents employed. In the initial benzylation step, the use of a base like sodium hydroxide is crucial for deprotonating the phenolic hydroxyl group, making it a more potent nucleophile to react with benzyl chloride. prepchem.com The choice of solvent, such as a methanol/tetrahydrofuran mixture, facilitates the dissolution of reactants. prepchem.com

Subsequent reactions of the benzoic acid moiety, such as esterification, are also condition-dependent. For instance, Fischer esterification of a carboxylic acid with an alcohol requires an acid catalyst like hydrochloric acid. nagwa.com The reaction proceeds by replacing the hydroxyl group of the carboxylic acid with the alkoxy group of the alcohol. nagwa.com The strength of the bond between the chlorine atom and the benzene ring makes it unlikely to react under these conditions. nagwa.com

The following table summarizes the impact of various reagents and conditions on relevant chemical transformations.

| Reaction Type | Reagents | Conditions | Outcome |

| Benzylation | 4-hydroxy-3-chlorobenzoic acid, Benzyl chloride, Sodium hydroxide | Reflux in Methanol/Tetrahydrofuran | Formation of this compound prepchem.com |

| Esterification | Carboxylic acid, Alcohol, Acid catalyst (e.g., HCl) | - | Formation of an ester and water nagwa.com |

| Amidation | 2-chlorobenzoic acids, Anilines, Copper catalyst | - | N-aryl anthranilic acid derivatives researchgate.net |

| Esterification (DCC/DMAP) | Carboxylic acid, Alcohol, DCC, DMAP | Room temperature in Dichloromethane | Formation of an ester nih.gov |

Understanding Reaction Intermediates and Transition States

While specific studies on the reaction intermediates and transition states in the synthesis of this compound were not found, general principles of related reactions provide insight. In the Williamson ether synthesis, a related reaction for forming ethers, an alkoxide intermediate is formed by treating an alcohol with a strong base. nagwa.com This alkoxide then acts as a nucleophile.

In the context of reactions involving the carboxylic acid group, such as esterification, the reaction proceeds through protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. This leads to a tetrahedral intermediate which then eliminates water to form the ester.

Further research using computational methods and spectroscopic analysis would be necessary to fully elucidate the specific intermediates and transition states involved in the synthesis of this compound.

Pre Clinical Biological Activities and Molecular Interactions of 4 Benzyloxy 3 Chlorobenzoic Acid Derivatives

In Vitro Pharmacological Investigations

In vitro studies are fundamental in elucidating the pharmacological profile of novel chemical entities. For derivatives of 4-(Benzyloxy)-3-chlorobenzoic acid, these investigations have primarily centered on their ability to modulate enzymes involved in critical metabolic and signaling pathways, as well as their capacity to bind to and activate or block specific cellular receptors.

Enzyme Modulation and Inhibition Studies

The capacity of benzoic acid derivatives to inhibit enzymatic activity is a well-documented area of research. These studies are crucial for identifying potential therapeutic agents for a range of diseases, including neurodegenerative disorders and infections.

Research has demonstrated that benzoic acid derivatives can act as potent inhibitors of several key enzymes. For instance, certain derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms, both of which are significant targets in the management of Alzheimer's disease. nih.gov Specifically, tetrahydroisoquinolynyl-benzoic acid derivatives have shown promising inhibitory activity against hCA I, hCA II, and AChE. nih.gov

In the context of infectious diseases, derivatives of benzoic acid have been evaluated for their ability to inhibit Trypanosoma cruzi trans-sialidase (TcTS), an essential enzyme for the parasite that causes Chagas disease. mdpi.com Studies have shown that certain substituted benzoic acid compounds can moderately inhibit this enzyme. mdpi.com Another area of investigation is the inhibition of urease, a bacterial enzyme linked to health issues like peptic ulcers and stomach cancer. semanticscholar.org Halo-substituted mixed ester/amide derivatives of benzoic acid have been synthesized and shown to be highly potent urease inhibitors, with some compounds exhibiting significantly greater activity than the standard inhibitor, thiourea. semanticscholar.org

The inhibitory potential of benzoic acid derivatives also extends to enzymes like tyrosinase, which is involved in melanin (B1238610) production. Both 2-amino and 4-amino benzoic acids have been shown to reversibly inhibit the monophenolase and diphenolase activities of mushroom tyrosinase in a noncompetitive manner. nih.gov

Table 1: Enzyme Inhibition by Benzoic Acid Derivatives

| Derivative Class | Target Enzyme | Inhibition Metric | Reference |

|---|---|---|---|

| Tetrahydroisoquinolynyl-benzoic acids | Acetylcholinesterase (AChE) | KI = 13.62 ± 0.21 nM (Compound 6f) | nih.gov |

| Tetrahydroisoquinolynyl-benzoic acids | Carbonic Anhydrase I (hCA I) | KI = 33.00 ± 0.29 nM (Compound 6c) | nih.gov |

| Tetrahydroisoquinolynyl-benzoic acids | Carbonic Anhydrase II (hCA II) | KI = 18.78 ± 0.09 nM (Compound 6e) | nih.gov |

| Halo-substituted ester/amide derivatives | Jack Bean Urease | IC50 = 1.6 ± 0.2 nM (Compound 4b) | semanticscholar.org |

| Para-aminobenzoic acid derivatives | Trypanosoma cruzi trans-sialidase (TcTS) | 47% inhibition at 1mM (Compound 18) | mdpi.com |

Understanding the interactions between an inhibitor and its target enzyme at a molecular level is crucial for rational drug design. Molecular docking and kinetic studies are frequently employed for this purpose. For the potent urease inhibitor, a derivative known as compound 4b, kinetic analysis using Lineweaver-Burk plots indicated a mixed-type inhibition mechanism. semanticscholar.org Virtual screening against the urease enzyme revealed strong binding energies for these derivatives, highlighting the importance of the 2-chloro-substituted phenyl ring and a 4-isopropyl-substituted benzene (B151609) ring for inhibitory activity. semanticscholar.org

In the case of TcTS inhibitors, molecular docking studies have helped to elucidate the binding modes of benzoic acid derivatives within the enzyme's active site. mdpi.com These studies have shown that the carboxylate group of the inhibitors can form hydrogen bond interactions with key arginine residues (Arg314 and Arg245) in the donor site of the enzyme. mdpi.com Similarly, for AChE and hCA inhibitors, in silico studies using molecular docking have been used to predict binding affinities and validate the experimental findings, providing a deeper understanding of the structure-activity relationships. nih.gov The interaction of barbituric acid derivatives synthesized from (benzyloxy)benzaldehydes with DNA has also been explored through molecular docking, revealing that specific derivatives interact with the minor groove of DNA, forming hydrogen bonds and van der Waals interactions with nucleotides. nih.gov

Receptor Binding and Activation Profiling

Beyond enzyme inhibition, derivatives of this compound have been investigated for their ability to interact with cellular receptors, acting as either agonists that activate the receptor or antagonists that block its function.

A significant area of research has been the development of benzoic acid derivatives as agonists for the β3-adrenergic receptor (β3-AR), a target for conditions like overactive bladder. drugbank.comnih.gov A series of derivatives containing a phenylethanolaminotetraline (PEAT) skeleton and a biphenyl (B1667301) or biphenyl ether moiety were designed and found to be potent β3-AR agonists. drugbank.com Further optimization of these structures led to second-generation compounds with greatly enhanced potency. nih.gov

In a different context, the 4-benzyloxy-benzylamino chemotype has been developed as a potent agonist for Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor that plays a key role in metabolism and inflammation. nih.gov Conversely, studies have also identified benzoic acid derivatives that act as antagonists. For instance, in the modulation of large-conductance Ca2+ and voltage-gated K+ (BK) channels, specific derivatives were identified that antagonize the effects of BK channel agonists. nih.gov

Table 2: Receptor Activity of Benzoic Acid Derivatives

| Derivative Class | Target Receptor | Activity | Potency Metric | Reference |

|---|---|---|---|---|

| Biphenyl benzoic acids (PEAT skeleton) | Human β3-Adrenergic Receptor | Agonist | EC50 = 0.38 nM (Compound 12b) | drugbank.com |

| 4-Benzyloxy-benzylamino derivatives | Human PPARα | Agonist | - | nih.gov |

For a drug to be effective and have minimal side effects, it often needs to be selective for a specific receptor subtype. The development of benzoic acid derivatives has shown success in achieving such selectivity. For the potent β3-AR agonists, several compounds exhibited high selectivity over the β1 and β2 adrenergic receptor subtypes. drugbank.com For example, the biphenyl analogue 12b showed an excellent balance of high potency for β3 and high selectivity. drugbank.com

Similarly, the PPARα agonists derived from the 4-benzyloxy-benzylamino chemotype were assessed for selectivity against other PPAR isoforms. Two lead compounds, 4b and 4j, demonstrated high selectivity for human PPARα, with no significant agonism observed for hPPARγ or hPPARδ at concentrations up to 100 μM. This indicates a selectivity of over 125-fold and 175-fold, respectively, for hPPARα. nih.gov This high degree of selectivity is a crucial attribute for developing targeted therapies for metabolic and inflammatory disorders. nih.gov

Cellular Pathway Modulation

There is no specific information available in the reviewed literature detailing the modulation of cellular pathways by this compound. Research on other natural compounds and derivatives indicates that they can modulate various signaling pathways involved in cancer, such as those related to cell cycle arrest and apoptosis, but these findings are not specific to this compound. nih.govnih.gov

Antimicrobial Efficacy Studies (In Vitro)

Specific in vitro studies detailing the antimicrobial efficacy of this compound are not present in the available literature.

Evaluation against Bacterial Strains (Gram-positive and Gram-negative)

No data from minimum inhibitory concentration (MIC) or other quantitative assays evaluating this compound against specific Gram-positive and Gram-negative bacterial strains could be found. Studies on other benzyl (B1604629) and benzoyl benzoic acid derivatives have shown activity against various bacteria, but these results cannot be directly attributed to the target compound. nih.govnih.gov

Antifungal Activity Assays

There is no available research that specifically assays the antifungal activity of this compound against any fungal strains.

Proposed Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)

While general mechanisms for benzoic acids, such as the disruption of cellular homeostasis through acidification of the cytoplasm, are known, specific mechanisms for this compound have not been investigated. researchgate.net Other potential mechanisms for related compounds include the inhibition of essential enzymes like bacterial RNA polymerase. nih.gov

Anticancer and Antiproliferative Activities (In Vitro)

There is a lack of specific published data on the in vitro anticancer and antiproliferative activities of this compound.

Cytotoxicity Studies on Cancer Cell Lines

No studies reporting the cytotoxic effects (e.g., IC50 values) of this compound on any cancer cell lines were identified in the literature search. While related benzoic acid derivatives have been evaluated for cytotoxicity, this data is not applicable to the specific compound . nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The ability of small molecules to induce programmed cell death (apoptosis) and to halt the cell division cycle are key mechanisms in anticancer research. While direct studies on this compound itself are limited, research into structurally related compounds provides insights into potential mechanisms. For instance, a fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid, which shares the substituted benzoic acid core, has been shown to inhibit the cell-cycle progression of HeLa cells. This inhibition was associated with the activation of p21(WAFI) and the inhibition of cyclin D1 expression. nih.gov

Furthermore, other benzoic acid derivatives have been investigated for their pro-apoptotic capabilities. For example, the proteasome inhibitor benzyloxycarbonyl (Z)-Leu-Leu-leucinal (ZLLLal) has been demonstrated to induce apoptosis in certain cell lines, a process suggested to be p53-dependent. nih.gov While not a direct derivative of this compound, this highlights that the broader class of compounds containing a benzyloxy group can be designed to interfere with cellular machinery and trigger apoptosis. Studies on carcinoid cancer cells have shown that suberoyl bishydroxamic acid can inhibit cellular proliferation by inducing cell cycle arrest, marked by a decrease in cyclin D1 and an increase in p21 and p27. nih.gov

Disruption of Protein-Protein Interactions

The disruption of protein-protein interactions (PPIs) is a promising therapeutic strategy for a variety of diseases, including cancer. The unique three-dimensional structure of this compound derivatives, particularly the presence of the benzyloxy group, suggests a potential for these compounds to interact with hydrophobic pockets on protein surfaces, thereby modulating the activity of enzymes or receptors.

The development of small molecules that can mimic specific domains of proteins, such as the BH3 domain in the Bcl-2 family of proteins, is a key area of research in PPI inhibition. frontiersin.org These BH3 mimetics can disrupt the interactions between pro- and anti-apoptotic proteins, leading to cancer cell death. nih.gov While specific studies on this compound derivatives as PPI inhibitors are not yet prevalent, the general principles of designing synthetic scaffolds to mimic natural protein binding epitopes are well-established. nih.govunifr.ch The design of such inhibitors often involves creating molecules that can present key residues in a conformationally-defined manner to achieve high-affinity binding to the target protein. frontiersin.orgnih.gov The development of PPI stabilizers, which act as a "molecular glue" to enhance protein interactions, is another emerging area of research, with a focus on scaffolding proteins like 14-3-3. phddata.org

Other Investigated Biological Activities

Antioxidant Properties (In Vitro)

The antioxidant potential of benzoic acid derivatives has been a subject of considerable research. In vitro assays are commonly used to determine the ability of these compounds to scavenge free radicals. mdpi.com A variety of methods are employed, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.commdpi.com

Studies on various benzoic acid derivatives have consistently shown that the presence and position of hydroxyl groups on the aromatic ring are crucial for antioxidant activity. nih.gov Flavonoids, for instance, exhibit high intracellular antioxidant activity when they possess a 3',4'-O-dihydroxyl group. mdpi.com Conversely, derivatives where the hydroxyl group is blocked, such as in the case of a benzyloxy substituent, are generally expected to have very low antioxidant properties. This is because the free hydroxyl group is often the active component responsible for donating a hydrogen atom to neutralize free radicals.

Antimalarial Activity (In Vitro)

The search for new antimalarial agents is a global health priority. While direct in vitro antimalarial screening data for this compound derivatives is not widely published, research on structurally related compounds provides some context. For example, derivatives of caffeic acid, which are also phenolic acids, have demonstrated in vitro antiplasmodial activity. nih.gov In these studies, ester derivatives showed better activity than the parent phenolic acids. nih.gov

Furthermore, research into 4(1H)-quinolones has identified compounds with potent antimalarial activity against multi-drug resistant strains of Plasmodium falciparum. nih.gov The structure-activity relationship studies in this class of compounds revealed that substitution at various positions of the quinolone core significantly impacts efficacy. nih.gov Although these compounds are structurally distinct from this compound, this research underscores the importance of systematic chemical modification in the development of novel antimalarials.

Modulation of Inflammation

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment for inflammation. Many NSAIDs are derivatives of benzoic acid, such as the para-chlorobenzoic acid derivative, indomethacin. basicmedicalkey.com These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation. basicmedicalkey.com

More recent research has focused on developing novel anti-inflammatory agents with improved safety profiles. For instance, a newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov The mechanism of action for LX007 involves the suppression of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov Similarly, certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives have demonstrated potent anti-inflammatory activity by regulating the MAPK-NF-κB/iNOS signaling pathway. nih.gov

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Motifs for Biological Activity

In the context of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonism, a 4-benzyloxy-benzylamino chemotype has been identified as a promising scaffold. nih.gov This suggests that the benzyloxy group, in combination with an amino linker, provides a favorable geometry for interacting with the U-shaped ligand-binding pocket of PPARα. nih.gov The carboxylate head-group, typically at the meta- or para-position of the benzoic acid ring, is another critical motif for activity. nih.gov

Impact of Substituent Modifications on Potency and Selectivity

Systematic modifications of the 4-(Benzyloxy)-3-chlorobenzoic acid scaffold have provided valuable insights into the structural requirements for potent and selective biological activity.

The position and substitution pattern of the benzyloxy group are critical determinants of biological activity. In the development of PPARα agonists, the 4-benzyloxy arrangement on the benzylamino scaffold was found to be a key feature for improved potency and selectivity. nih.gov The benzyloxy group can enhance a compound's ability to interact with hydrophobic pockets within proteins. Further modifications to the benzyloxy ring itself, such as the introduction of additional substituents, can fine-tune these interactions and potentially improve efficacy.

The introduction of other functional groups onto the this compound scaffold has been explored to optimize its properties. For example, in the related 4-benzyloxy-benzylamino series, the introduction of a methyl group at the 3-position of the B-ring (the benzyloxy-bearing ring) led to a dramatic 21-fold improvement in cellular activity for PPARα agonism. nih.gov This highlights the sensitivity of the biological target to even small structural changes. The carboxylic acid groups are also key, as they can participate in polymerization reactions, making related molecules useful as monomers for synthesizing new polymers. ontosight.ai

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting how a molecule like this compound might interact with its biological targets at an atomic level.

Molecular docking studies can predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction (binding affinity). nih.govresearchgate.net For the 4-benzyloxy-benzylamino chemotype targeting PPARα, in-silico studies consistently predicted that the aryl tail (the benzyloxy C-ring) binds within a hydrophobic pocket defined by specific amino acid residues such as Ile241, Leu247, Ala250, Leu254, and Ala333. nih.gov These predictions guided the synthetic efforts to improve ligand potency and selectivity. nih.gov The benzyloxy group's ability to engage with hydrophobic pockets and the chlorobenzoic acid moiety's capacity for hydrogen bonding and electrostatic interactions are key factors in these predicted binding modes.

The following table summarizes the key structural features of this compound and their impact on its biological activity, as elucidated by SAR and computational studies.

| Structural Feature | Role in Biological Activity | Reference |

| Benzoic Acid Core | Anchors the molecule to the biological target through interactions of the carboxylic acid group. | |

| 4-Benzyloxy Group | Provides a bulky, hydrophobic substituent that fits into and interacts with hydrophobic binding pockets of proteins, contributing to potency and selectivity. | nih.gov |

| 3-Chlorine Atom | Modulates the electronic properties of the aromatic ring, influences the acidity of the carboxylic acid, and can participate in specific halogen bonding interactions. | mdpi.com |

| Substituent Modifications | Small changes, such as the addition of a methyl group, can dramatically improve potency and selectivity by optimizing interactions with the target. | nih.gov |

Identification of Critical Ligand-Target Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The molecular structure of this compound, featuring a benzyloxy group, a chlorine atom, and a carboxylic acid moiety, dictates its potential interactions with biological macromolecules such as proteins and enzymes.

Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are critical for anchoring the ligand within the binding site of a target protein. Studies on similar benzoic acid derivatives have shown that the carboxyl group often forms key hydrogen bonds with amino acid residues like arginine, serine, or tyrosine in the active site of enzymes. mdpi.com

Hydrophobic Interactions: The benzyloxy group, with its two aromatic rings, provides a large hydrophobic surface. This region of the molecule can engage in significant hydrophobic interactions with nonpolar pockets within a protein's binding site. It is well-established that such interactions can substantially contribute to the binding affinity of a ligand. The phenyl ring of the benzyloxy group and the substituted benzene (B151609) ring of the benzoic acid core can form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atom at the 3-position of the benzoic acid ring can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on the protein. This type of interaction can play a significant role in determining the selectivity and affinity of the ligand.

Electrostatic Interactions: The carboxylic acid is typically ionized at physiological pH, carrying a negative charge. This allows for electrostatic interactions with positively charged amino acid residues, such as lysine (B10760008) or arginine, in the target's binding pocket.

Computational docking simulations of various benzoic acid derivatives with their target proteins have visually confirmed these interaction patterns, highlighting the specific amino acid residues involved in forming stable ligand-protein complexes. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR models for a series containing this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the key molecular descriptors that likely govern its activity.

QSAR studies on related benzoic acid derivatives have demonstrated the importance of several physicochemical parameters in determining their biological effects. nih.govnih.gov These parameters, or descriptors, quantify various aspects of a molecule's structure.

Key Molecular Descriptors in QSAR Models for Benzoic Acid Derivatives:

| Descriptor Category | Specific Descriptor | Influence on Activity | Rationale |

| Electronic | Hammett constants (σ), Dipole moment, LUMO/HOMO energies | Can be critical | These descriptors relate to the electronic properties of the substituents and the molecule as a whole, influencing interaction strengths. chitkara.edu.in |

| Hydrophobic | LogP (octanol-water partition coefficient) | Often significant | A higher LogP indicates greater lipophilicity, which can enhance membrane permeability and hydrophobic interactions with the target. nih.govnih.gov |

| Steric | Molar Refractivity (MR), Sterimol parameters | Frequently important | These descriptors account for the size and shape of the molecule and its substituents, which must be complementary to the binding site. nih.gov |

| Topological | Connectivity indices, Wiener index | Can be predictive | These descriptors encode information about the branching and connectivity of the atoms in the molecule. |

A hypothetical QSAR model for a series of analogs of this compound might take the following form:

Biological Activity (e.g., log(1/IC50)) = c1LogP + c2MR + c3*σ + constant

In this equation, the coefficients (c1, c2, c3) would be determined through statistical regression analysis of a dataset of compounds with known activities. A positive coefficient indicates that an increase in the value of that descriptor enhances biological activity, while a negative coefficient suggests the opposite. For instance, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III revealed that increased hydrophobicity and molar refractivity were conducive to inhibitory activity. nih.gov Conversely, the presence of certain heteroatoms was found to decrease activity. nih.gov

The development of a robust QSAR model requires a diverse set of compounds with a significant range of biological activities. mdpi.com Such models, once validated, can be invaluable for predicting the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogs.

Patent Landscape and Intellectual Property in Chemical Research

Patenting of Synthetic Methods and Novel Derivatives

The patenting of synthetic methods for chemical compounds is a cornerstone of protecting intellectual property in chemical research. A novel and non-obvious method for producing a known compound can be patentable, as can novel intermediates used in that synthesis. In the case of 4-(Benzyloxy)-3-chlorobenzoic acid, the primary method of its preparation, as detailed in the patent literature, involves the hydrolysis of its methyl ester, methyl 4-(benzyloxy)-3-chlorobenzoate. This reaction is typically carried out in a mixture of solvents like tetrahydrofuran (B95107) and methanol (B129727), with the addition of a base such as sodium hydroxide (B78521).

Intellectual property protection often extends to novel derivatives of a known compound. This compound has been utilized as a key starting material in the synthesis of a novel class of substituted 4-benzyloxy-benzoic acid amide derivatives. One significant patent, WO2007017092A1, discloses the use of this compound in the preparation of these amides. The process involves reacting this compound with an appropriate amine in the presence of a coupling agent to form the amide bond. This patent highlights how a known intermediate can be central to the creation of new, patentable chemical entities with potential therapeutic value.

The novelty of these derivatives lies in the specific substitutions on the amide nitrogen and the benzyloxy ring, which are designed to interact with specific biological targets. The patent claims for these derivatives typically cover a broad genus of related structures, aiming to protect a wide range of potential drug candidates.

Intellectual Property Related to Biological Applications and Therapeutic Uses

Beyond the chemical structure and its synthesis, the biological application and therapeutic use of a compound and its derivatives are major areas for intellectual property protection. The aforementioned substituted 4-benzyloxy-benzoic acid amide derivatives, synthesized from this compound, have been patented for their activity as Cold Menthol Receptor 1 (CMR-1) antagonists.

The patent WO2007017092A1 specifically claims the use of these compounds for the preparation of medicaments for the treatment of a range of conditions. These include urological disorders such as overactive bladder and urinary incontinence, as well as pain conditions like neuropathic pain and inflammatory pain. The ability to claim a new medical use for a known or novel compound is a significant aspect of pharmaceutical patent law. These "use patents" provide a layer of intellectual property protection even if the compound itself is already known, provided the new use is novel and non-obvious.

The patent application provides data from biological assays to support the claimed therapeutic utility, demonstrating the efficacy of the compounds in modulating the activity of the CMR-1 receptor. This evidence is crucial for establishing the inventive step and utility required for a successful patent application. The intellectual property, in this case, is not just in the molecule itself, but in the discovery of its specific biological activity and its potential to address unmet medical needs.

Strategies for Patent Protection in Drug Discovery and Development

The patenting of a chemical compound and its derivatives is a strategic endeavor that requires careful planning and execution throughout the drug discovery and development process. For a compound like this compound, which acts as an intermediate, the patent strategy can be layered.

Initially, a patent application may be filed to protect a novel and efficient synthesis of the intermediate itself, if such a method is developed. This can provide a competitive advantage by controlling a key step in the manufacturing process of any future drugs derived from it.

As novel derivatives are synthesized, "composition of matter" patents are typically filed. These are considered the strongest form of patent protection as they cover the chemical entity itself, regardless of how it is made or used. To secure broad protection, these patents often include Markush claims, which define a genus of related compounds with a common core structure but variable substituents. This strategy aims to prevent competitors from making minor chemical modifications to circumvent the patent.

Furthermore, as the biological activity of these derivatives is elucidated, "method of use" patents can be filed. These patents claim the use of the compound for treating a specific disease or condition. This can be a valuable strategy, especially later in a drug's life cycle, to extend its period of market exclusivity by discovering and patenting new therapeutic indications.

A comprehensive patent strategy also involves considering international patent protection. Filing patent applications in multiple countries is essential for protecting a potential pharmaceutical product in the global market. The Patent Cooperation Treaty (PCT) provides a streamlined process for filing a single international patent application that can then be pursued in numerous individual countries.

In essence, the intellectual property strategy for a chemical entity like this compound and its derivatives is a dynamic and multi-faceted process. It begins with the protection of the core chemical innovations and extends to safeguarding their therapeutic applications, ultimately aiming to secure a period of market exclusivity that allows for the recouping of research and development costs and incentivizes further innovation.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for 4-(Benzyloxy)-3-chlorobenzoic Acid Derivatives

The therapeutic efficacy of any compound is fundamentally linked to its interaction with specific biological targets. While initial research has illuminated certain activities of this compound derivatives, the next frontier lies in identifying and validating novel molecular targets to broaden their therapeutic applications. The inherent structural features of this scaffold, such as the benzyloxy group's ability to interact with hydrophobic pockets in proteins and the chlorobenzoic acid moiety's capacity for hydrogen bonding, suggest a wide range of potential interactions.

Future research will likely focus on screening these derivatives against a wider array of enzymes, receptors, and signaling proteins implicated in various diseases. Benzoic acid derivatives, as a class, have already shown potential as anticancer agents, acetylcholinesterase inhibitors for Alzheimer's disease, and carbonic anhydrase inhibitors. benthamscience.comnih.govnih.govpreprints.org For instance, studies on related 4-amino-3-chloro benzoate (B1203000) ester derivatives have identified the epidermal growth factor receptor (EGFR) tyrosine kinase as a key target in cancer therapy. nih.gov Researchers have successfully designed and synthesized novel derivatives that showed promising inhibitory activity against EGFR, inducing apoptosis in cancer cell lines. nih.gov

Furthermore, research into different structural chemotypes has revealed other potential targets. A 4-benzyloxy-benzylamino scaffold has been used to develop potent and selective Peroxisome Proliferator-Activated Receptor α (PPARα) agonists, which are being investigated for retinal disorders. nih.gov In another study, derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid were identified as a new class of G protein-coupled receptor 34 (GPR34) antagonists, a target implicated in pain and inflammatory responses. researchgate.net The systematic exploration of diverse biological targets, as indicated by the research into these related compounds, will be crucial for unlocking the full therapeutic potential of this compound derivatives.

Table 1: Potential Biological Targets for Benzoic Acid Derivatives

| Target Class | Specific Target Example | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |

| Enzymes | Carbonic Anhydrases (CAs) | Alzheimer's Disease | nih.gov |

| Receptor Tyrosine Kinases | EGFR | Cancer | nih.gov |

| Nuclear Receptors | PPARα | Retinal Disorders | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. researchgate.net These powerful computational tools offer the potential to dramatically accelerate the design and optimization of novel derivatives of this compound. By analyzing vast datasets, ML algorithms can identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. researchgate.netnih.gov

Future research will increasingly employ AI/ML for:

Virtual Screening: ML models can be trained to predict the binding affinity of virtual compounds to specific biological targets, allowing researchers to screen millions of potential derivatives computationally before committing to expensive and time-consuming chemical synthesis.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles.

ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound early in the discovery process is critical. ML models trained on existing data can provide reliable predictions, helping to prioritize compounds with a higher probability of success in later pre-clinical stages. researchgate.net

In silico approaches are already being applied to benzoic acid derivatives. Docking studies have been used to investigate the binding patterns of new compounds with targets like EGFR and acetylcholinesterase, providing insights that guide further synthesis and optimization. nih.govnih.gov The joint application of Design of Experiments (DOE) and ML methodologies is being explored to enhance product innovation in the chemical industry, a strategy that can be directly applied to the development of new pharmaceutical agents. nih.govmdpi.com This synergy allows for the efficient collection of high-quality data that can be used to train robust predictive models, ultimately leading to a more streamlined and successful drug development process. nih.gov

Development of Advanced Delivery Systems for Enhanced Efficacy in Pre-clinical Models

The therapeutic success of a potent molecule is often dependent on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. The physicochemical properties of this compound and its derivatives, particularly their lipophilicity endowed by the benzyloxy group, may present challenges for formulation and delivery. Therefore, the development of advanced delivery systems is a critical area of future research to enhance their efficacy in pre-clinical models.

Emerging research in materials science and nanotechnology offers a variety of platforms to overcome these challenges:

Nanoparticle Formulations: Encapsulating the active compound within nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve solubility, protect the drug from degradation, and enable controlled release.

Liposomal Delivery: Liposomes, which are vesicles composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs, improving their bioavailability and potentially reducing off-target toxicity.

Sol-Gel Derived Nanostructures: Functional nanostructures created through sol-gel chemistry can be used to fabricate specialized coatings or carriers. mdpi.com For example, this technology is being used to create materials that could act as fire-retardant fabrics or to develop hybrid nanofluids with specific thermal properties. mdpi.com

Targeted Delivery Systems: By functionalizing the surface of nanocarriers with specific ligands (e.g., antibodies, peptides), it is possible to direct the drug specifically to diseased cells or tissues, maximizing efficacy while minimizing systemic exposure and side effects.

Machine learning is also being applied to the design of optimized drug formulations, such as niosomes, by identifying the key properties that influence particle size and drug entrapment. researchgate.net These advanced delivery strategies hold the key to translating the in vitro potency of this compound derivatives into robust in vivo efficacy in pre-clinical animal models of various diseases.

常见问题

Q. What are the standard synthetic routes for 4-(Benzyloxy)-3-chlorobenzoic acid in academic laboratories?

A common method involves reacting 4-(benzyloxy)-3-hydroxybenzaldehyde with (2-bromoethyl)benzene in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 80°C overnight. After extraction with ethyl acetate and purification via silica gel column chromatography (eluting with ethyl acetate/petroleum ether), the product is isolated . Alternative routes may involve benzyloxy-protection of hydroxyl groups followed by chlorination.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : To confirm substitution patterns (e.g., aromatic protons, benzyloxy group).

- High-resolution mass spectrometry (HRMS) : For verifying molecular weight (e.g., monoisotopic mass: 306.065887) .

- HPLC : To assess purity, especially when synthesizing derivatives for biological studies.

- X-ray crystallography : For resolving crystal structures, as demonstrated for structurally related benzoic acid derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst/base selection : Cs₂CO₃ is preferred for deprotonation due to its strong basicity and solubility in polar aprotic solvents like DMF .

- Temperature control : Maintaining 80°C ensures efficient nucleophilic substitution while minimizing side reactions.

- Purification refinement : Gradient elution in column chromatography (e.g., ethyl acetate/petroleum ether ratios) enhances separation of intermediates .

Q. How should researchers address contradictions in reported spectral data for this compound?

- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) or published crystal structures (e.g., CCDC 2280190 for analogous benzoic acid derivatives) .

- Impurity analysis : Use LC-MS to identify byproducts from incomplete benzyloxy protection or residual solvents .

Q. What strategies are effective for stabilizing this compound during long-term storage?

- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the benzyloxy group.

- Desiccant use : Include silica gel to mitigate moisture-induced degradation .

Q. How does the benzyloxy substituent influence the compound’s reactivity in further derivatization?

- Steric effects : The bulky benzyloxy group at the 4-position may hinder electrophilic substitution at the 5-position.

- Protection/deprotection : The benzyloxy group can be selectively removed via hydrogenolysis (Pd/C, H₂) to expose hydroxyl groups for subsequent functionalization .

Methodological and Application-Focused Questions

Q. What role does this compound play in pharmaceutical intermediate synthesis?

It serves as a precursor for bioactive molecules, such as triazole derivatives with potential enzyme inhibition properties. For example, coupling with piperazine derivatives has been explored for developing kinase inhibitors .

Q. How can researchers validate the biological activity of derivatives synthesized from this compound?

- In vitro assays : Test for cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., fluorescence-based kinase assays).

- Structural-activity relationship (SAR) : Modify the chloro or benzyloxy groups and compare activity trends .

Q. What computational tools are recommended for modeling interactions of this compound with biological targets?

- Docking software (AutoDock, Schrödinger) : To predict binding modes with proteins (e.g., cyclooxygenase-2).

- Molecular dynamics simulations : For assessing stability of ligand-receptor complexes over time .

Data Interpretation and Troubleshooting

Q. How to resolve discrepancies in melting points reported for this compound?

Q. What are common side reactions during derivatization, and how can they be suppressed?

- Oxidation of the benzyloxy group : Avoid strong oxidizing agents; use milder conditions (e.g., TEMPO/NaClO for controlled oxidations).

- Decarboxylation : Conduct reactions at lower temperatures (<100°C) and neutral pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。